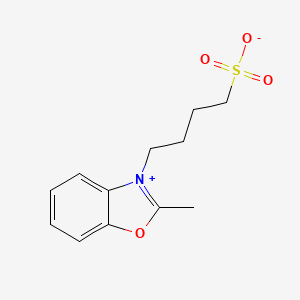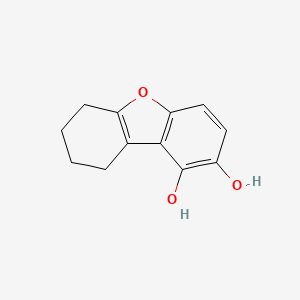
8-Hydroxychlorpromazine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Hydroxychlorpromazine Hydrochloride is a chemical compound with the molecular formula C₁₇H₂₀Cl₂N₂OS . It is also known by its synonyms: 8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-ol Monohydrochloride .
Synthesis Analysis
The synthesis of Chlorpromazine Hydrochloride, a related compound, involves the reaction of 2-chlorophenothiazine with a side chain of N, N-dimethyl-3-chloropropylamine, using sodium hydroxide and tetrabutylammonium bromide as condensing agents . The resulting chlorpromazine is then salified with hydrogen chloride to synthesize Chlorpromazine Hydrochloride .Molecular Structure Analysis
The molecular structure of 8-Hydroxychlorpromazine Hydrochloride consists of a total of 43 bonds, including 24 non-H bonds, 12 multiple bonds, 4 rotatable bonds, 12 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 1 tertiary amine (aliphatic), 1 tertiary amine (aromatic), and 1 aromatic hydroxyl .Mécanisme D'action
Safety and Hazards
Orientations Futures
Research into compounds containing the 8-Hydroxyquinoline moiety, which is structurally similar to 8-Hydroxychlorpromazine, suggests that these compounds have significant therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Additionally, ongoing clinical trials are investigating the bioavailability of Chlorpromazine Hydrochloride, which could inform future research into 8-Hydroxychlorpromazine Hydrochloride .
Propriétés
Numéro CAS |
51938-10-4 |
|---|---|
Formule moléculaire |
C17H20Cl2N2OS |
Poids moléculaire |
371.32 |
Nom IUPAC |
8-chloro-10-[3-(dimethylamino)propyl]phenothiazin-2-ol;hydrochloride |
InChI |
InChI=1S/C17H19ClN2OS.ClH/c1-19(2)8-3-9-20-14-10-12(18)4-6-16(14)22-17-7-5-13(21)11-15(17)20;/h4-7,10-11,21H,3,8-9H2,1-2H3;1H |
Clé InChI |
FJEAGKRVYJSHKN-UHFFFAOYSA-N |
SMILES |
CN(C)CCCN1C2=C(C=CC(=C2)O)SC3=C1C=C(C=C3)Cl.Cl |
Synonymes |
8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-ol Monohydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




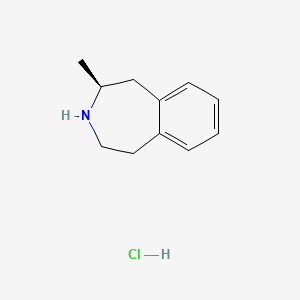
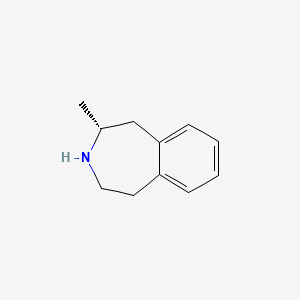
![2-(Cyclohex-3-en-1-ylmethoxy)-4-ethoxy-5-propyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B571415.png)
![(R)-2-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride](/img/structure/B571417.png)
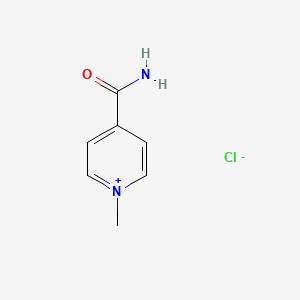

![Acetic acid;2-[2-[4-[(6,7-dichloro-1,3-benzothiazol-2-yl)diazenyl]-3-methylphenyl]ethylamino]ethanol](/img/structure/B571422.png)
